An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-Bromophenyl)-6-chloropyridazine
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-Bromophenyl)-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Bromophenyl)-6-chloropyridazine is a halogenated heterocyclic compound featuring a pyridazine core substituted with a 4-bromophenyl group at the 3-position and a chlorine atom at the 6-position. This molecule serves as a pivotal building block in medicinal chemistry and materials science due to its two distinct and reactive halogenated sites. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and site-selective functionalization, making it an attractive scaffold for the synthesis of complex molecular architectures and the development of novel pharmaceutical agents and functional organic materials. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, offering a technical resource for researchers in organic synthesis and drug discovery.
Physicochemical Properties
The fundamental properties of 3-(4-Bromophenyl)-6-chloropyridazine are summarized below. The lack of extensive public data underscores its status as a specialized research chemical.
Compound Identification
Quantitative data for properties such as melting point, boiling point, and solubility are not widely reported in public literature, a common characteristic for specialized laboratory reagents. Commercial suppliers like Sigma-Aldrich offer the compound, though they indicate that analytical data is not routinely collected for this specific product, placing the onus of identity and purity confirmation on the end-user.[1]
| Property | Value | Source |
| IUPAC Name | 3-(4-bromophenyl)-6-chloropyridazine | (Predicted) |
| Molecular Formula | C₁₀H₆BrClN₂ | [2] |
| Molecular Weight | 270.53 g/mol | (Calculated) |
| Physical Form | Solid | [3] |
| SMILES String | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | [2] |
| InChI Key | KNYWWMABMAMYEU-UHFFFAOYSA-N | [2] |
Note: A definitive CAS Number is not consistently reported across major public databases for this specific isomer.
Spectroscopic Profile
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¹H NMR: The spectrum is expected to show signals in the aromatic region. The pyridazine ring protons would likely appear as two doublets. The 4-bromophenyl group would also present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.
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¹³C NMR: The spectrum would display ten distinct signals for the ten carbon atoms in the molecule, with chemical shifts corresponding to aromatic and heteroaromatic carbons.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and C-Cl and C-Br stretching vibrations.
Synthesis and Purification
The most logical and widely practiced method for the synthesis of 3-aryl-6-chloropyridazines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form the C-C bond between the pyridazine and phenyl rings.
Synthetic Route: Suzuki-Miyaura Cross-Coupling
The primary synthetic route involves the reaction of 3,6-dichloropyridazine with 4-bromophenylboronic acid. This approach is favored due to the commercial availability of the starting materials and the robustness of the Suzuki coupling methodology.[4][5]
Caption: Synthetic Workflow via Suzuki Coupling.
Detailed Experimental Protocol (Generalized)
This protocol is based on established procedures for Suzuki-Miyaura couplings of chloropyridazines and related chloroheterocycles.[4][6]
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Reaction Setup: To a flame-dried reaction vessel, add 3,6-dichloropyridazine (1.0 eq.), 4-bromophenylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 eq.).
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Catalyst and Solvent Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.). The vessel is then purged with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added.
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Reaction Execution: The reaction mixture is heated, typically to between 80-100 °C, and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated and the organic layer is washed with water and brine. The organic phase is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 3-(4-Bromophenyl)-6-chloropyridazine.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-(4-Bromophenyl)-6-chloropyridazine lies in its two distinct halogenated positions, which can be functionalized selectively.
Caption: Key Reactivity Sites and Transformations.
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
The chlorine atom on the electron-deficient pyridazine ring is highly activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including:
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Amines: Reaction with primary or secondary amines yields 6-amino-3-(4-bromophenyl)pyridazine derivatives.
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Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form the corresponding ethers.
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Thiols: Thiolates can be used to synthesize 6-thioether-3-(4-bromophenyl)pyridazines.
This reaction is fundamental to building molecular diversity from this scaffold.
Palladium-Catalyzed Cross-Coupling at the 4-Bromophenyl Moiety
The C-Br bond on the phenyl ring is a classic handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[7]
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.
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Stille Coupling: Coupling with organostannanes, which are stable to air and moisture.[8][9][10][11][12]
The ability to perform these reactions subsequent to SNAr at the 6-position allows for a divergent synthetic strategy from a common intermediate.
Applications in Drug Discovery and Materials Science
The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds. The 3,6-disubstituted pyridazine motif, accessible from 3-(4-Bromophenyl)-6-chloropyridazine, is of particular interest in drug discovery for targeting a range of biological targets. The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of potential drug candidates for screening.
In materials science, the rigid, aromatic structure and the potential for extension through cross-coupling reactions make this and related compounds interesting building blocks for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety, Handling, and Storage
As a halogenated aromatic compound, 3-(4-Bromophenyl)-6-chloropyridazine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
3-(4-Bromophenyl)-6-chloropyridazine is a versatile and valuable synthetic intermediate. Its primary utility stems from the presence of two distinct, selectively addressable halogenated sites. While detailed physicochemical and spectroscopic data are sparse, its synthesis via Suzuki-Miyaura coupling is well-precedented. The ability to perform subsequent nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a powerful scaffold for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to employ this compound in their synthetic endeavors.
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Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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- Google Patents. (n.d.). CN104292168A - Preparation method of 3-phenyl-4-hydroxy-6-chloropyridazine. Google Patents.
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